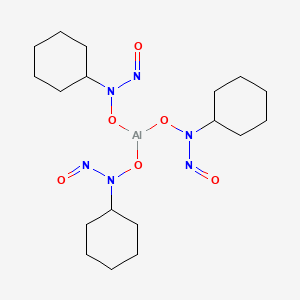
Tris(N-hydroxy-N-nitrosocyclohexylaminato-O,O')aluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIS-(N-HYDROXY-N-NITROSOCYCLOHEXYLAMINATO-O,O’)ALUMINUM is a complex chemical compound with the molecular formula C18H33AlN6O6 and a molecular weight of 456.48 g/mol . This compound is known for its unique structure, which includes aluminum coordinated with three N-hydroxy-N-nitrosocyclohexylaminato ligands. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of TRIS-(N-HYDROXY-N-NITROSOCYCLOHEXYLAMINATO-O,O’)ALUMINUM typically involves the reaction of aluminum salts with N-hydroxy-N-nitrosocyclohexylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is often performed at low temperatures to ensure the stability of the product. Industrial production methods may involve scaling up this reaction using large reactors and continuous flow systems to achieve higher yields and purity.
Chemical Reactions Analysis
TRIS-(N-HYDROXY-N-NITROSOCYCLOHEXYLAMINATO-O,O’)ALUMINUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different aluminum complexes.
Reduction: It can be reduced to simpler aluminum compounds.
Substitution: The ligands can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
TRIS-(N-HYDROXY-N-NITROSOCYCLOHEXYLAMINATO-O,O’)ALUMINUM has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of TRIS-(N-HYDROXY-N-NITROSOCYCLOHEXYLAMINATO-O,O’)ALUMINUM involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and redox reactions .
Comparison with Similar Compounds
TRIS-(N-HYDROXY-N-NITROSOCYCLOHEXYLAMINATO-O,O’)ALUMINUM can be compared with other similar compounds such as:
TRIS-(N-HYDROXY-N-NITROSOPHENYLAMINATO-O,O’)ALUMINUM: Similar structure but with phenyl groups instead of cyclohexyl groups.
TRIS-(N-HYDROXY-N-NITROSOMETHYLAMINATO-O,O’)ALUMINUM: Contains methyl groups instead of cyclohexyl groups.
The uniqueness of TRIS-(N-HYDROXY-N-NITROSOCYCLOHEXYLAMINATO-O,O’)ALUMINUM lies in its specific ligand structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
40027-80-3 |
|---|---|
Molecular Formula |
C18H33AlN6O6 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-bis[[cyclohexyl(nitroso)amino]oxy]alumanyloxy-N-cyclohexylnitrous amide |
InChI |
InChI=1S/3C6H11N2O2.Al/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*6H,1-5H2;/q3*-1;+3 |
InChI Key |
KNTCSLJRNPRKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(N=O)O[Al](ON(C2CCCCC2)N=O)ON(C3CCCCC3)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















